molecular formula C14H17ClO3 B1326122 Ethyl 6-(2-chlorophenyl)-6-oxohexanoate CAS No. 898759-05-2

Ethyl 6-(2-chlorophenyl)-6-oxohexanoate

Cat. No. B1326122
M. Wt: 268.73 g/mol
InChI Key: VNMRMJOJURNKID-UHFFFAOYSA-N
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Description

Ethyl 6-(2-chlorophenyl)-6-oxohexanoate, commonly referred to as ECPOH, is a synthetic compound with a wide range of applications in the scientific and medical research fields. It is an aromatic ester that can be used as a reagent in organic synthesis, a catalyst in the production of polymers, and an inhibitor of enzymes. ECPOH has a variety of biochemical and physiological effects, making it a valuable tool for research in areas such as pharmacology, biochemistry, and cell biology.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Ethyl 6-(2-chlorophenyl)-6-oxohexanoate is involved in the synthesis of various pharmacological compounds. For instance, its derivatives have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activity, demonstrating its relevance in developing potential therapeutic agents (Popat, Nimavat, Vasoya, & Joshi, 2003).

Application in Textile Industry

  • Derivatives of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate have been utilized in the synthesis of disperse dyes for fabric coloring. These dyes show good fastness and levelness on polyester and nylon fabrics, highlighting the compound's utility in the textile industry (Abolude, Bello, Nkeonye, & Giwa, 2021).

Role in Synthesis of Vitamins and Coenzymes

  • The compound has been used in the synthesis of biologically important molecules. For instance, it has been involved in the synthesis of α-lipoic acid, a cofactor in biochemical decarboxylation of α-keto acids (Gopalan & Jacobs, 1990). Additionally, it has been used in the regioselective chlorination leading to the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).

Molecular Studies and Drug Development

  • Molecular structure and vibrational frequency studies of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate derivatives have been conducted. These studies contribute to the understanding of molecular interactions and can aid in drug development, particularly in designing anti-Alzheimer drugs (Mary et al., 2015).

In Organic Synthesis and Polymerization

  • The compound has been used in various organic synthesis processes. For example, it has been involved in the synthesis of cyclic peroxides and other organic compounds, showcasing its versatility in organic chemistry (Qian, Yamada, Nishino, & Kurosawa, 1992). Additionally, derivatives of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate have been synthesized for use in polymerization studies, further highlighting its application in materials science (Andrianov, Delazari, Volkova, & Bogdanova, 1971).

properties

IUPAC Name

ethyl 6-(2-chlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMRMJOJURNKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645862
Record name Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-chlorophenyl)-6-oxohexanoate

CAS RN

898759-05-2
Record name Ethyl 2-chloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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